![molecular formula C6H10N2O2 B2913608 diethyl N-cyanocarbonimidate CAS No. 17686-46-3](/img/structure/B2913608.png)
diethyl N-cyanocarbonimidate
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Overview
Description
Diethyl N-cyanocarbonimidate (also known as ethyl N-cyanoethoxycarboximidate ) is a chemical compound with the molecular formula C₆H₁₀N₂O₂ . It falls under the category of carbonimidic acid derivatives . The compound is characterized by its cyanocarbonimidate functional group, which consists of a cyano group (CN) attached to a carbon atom that is also bonded to two ethoxy (OC₂H₅) groups .
Synthesis Analysis
The synthesis of diethyl N-cyanocarbonimidate involves the reaction of ethyl N-cyanoethoxycarboximidate with suitable reagents. The exact synthetic pathway may vary, but one common method is the reaction of ethyl N-cyanoethoxycarboximidate with hydroxylamine , resulting in the formation of 5-amino-3-ethoxy-1,2,4-oxadiazole .
Scientific Research Applications
Cycloaddition Chemistry
Diethyl N-cyanocarbonimidate participates in cycloaddition reactions, which are powerful tools for constructing complex molecules. Specifically, it can undergo 1,3-dipolar cycloaddition, leading to the formation of heterocyclic compounds. These reactions often involve azides, alkynes, and other dipolarophiles, resulting in diverse ring systems. Researchers have harnessed this chemistry for the synthesis of bioactive compounds, pharmaceutical intermediates, and functional materials.
Desulfurization Approach
In recent studies, iron-mediated desulfurization methods have been employed to synthesize substituted cyanamides from isothiocyanates. This approach involves nucleophilic addition followed by desulfurization, providing a sustainable route to cyanamide derivatives . Researchers appreciate the efficiency and mild reaction conditions of this strategy.
Mechanism of Action
Target of Action
Diethyl N-cyanocarbonimidate, also known as Diethoxymethylidenecyanamide, is a chemical compound with the molecular formula C6H10N2O2 It’s known that similar compounds interact with various biological targets, such as enzymes and receptors, to exert their effects .
Mode of Action
It’s known that similar compounds, such as n-cyanocarbonimidates, can react with primary amines to form n-substituted carbamyl chlorides, n-substituted isocyanates, or n, n’-disubstituted ureas . These reactions can lead to various changes in the target molecules, potentially altering their function.
Biochemical Pathways
It’s known that similar compounds can participate in various biochemical reactions, leading to the formation of biologically active compounds . For instance, O-ethyl S-methyl N-cyanocarbonimidothioate, a related compound, reacts with hydroxylamine to form 5-amino-3-ethoxy-1,2,4-oxadiazole .
Result of Action
It’s known that similar compounds can lead to the formation of various biologically active compounds . For instance, O-ethyl S-methyl N-cyanocarbonimidothioate, a related compound, reacts with hydroxylamine to form 5-amino-3-ethoxy-1,2,4-oxadiazole .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can significantly influence the action of similar compounds .
properties
IUPAC Name |
diethoxymethylidenecyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-9-6(8-5-7)10-4-2/h3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUGFCKFSMKNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC#N)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl N-cyanocarbonimidate |
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